Nebidrazine

Cardiovascular Pharmacology Hypertension Research Adrenoceptor Pharmacology

Nebidrazine (also known as FLA-136) is a centrally-acting hypotensive agent and alpha-adrenoceptor agonist, classified as a 4-amino-1,2,4-triazole derivative. Unlike classical imidazoline-based centrally-acting antihypertensives such as clonidine, Nebidrazine exhibits a unique pharmacological profile characterized by selective stimulation of central alpha-autoreceptors and minimal interaction with peripheral adrenoceptors.

Molecular Formula C9H8Cl2N6
Molecular Weight 271.10 g/mol
CAS No. 55248-23-2
Cat. No. B1677997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebidrazine
CAS55248-23-2
Synonyms4-amino-3-(2,6-dichlorobenzylidenehydrazino)-1,2,4-triazole
FLA 136
FLA 136, monohydrochloride
FLA-136
Molecular FormulaC9H8Cl2N6
Molecular Weight271.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=NNC2=NN=CN2N)Cl
InChIInChI=1S/C9H8Cl2N6/c10-7-2-1-3-8(11)6(7)4-13-15-9-16-14-5-17(9)12/h1-5H,12H2,(H,15,16)/b13-4+
InChIKeyKHCYGOIWSWLPNL-YIXHJXPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nebidrazine (CAS 55248-23-2): A Centrally-Acting Hypotensive Agent with a Distinct Pharmacological Profile for Preclinical Cardiovascular and Neuroscience Research


Nebidrazine (also known as FLA-136) is a centrally-acting hypotensive agent and alpha-adrenoceptor agonist, classified as a 4-amino-1,2,4-triazole derivative [1]. Unlike classical imidazoline-based centrally-acting antihypertensives such as clonidine, Nebidrazine exhibits a unique pharmacological profile characterized by selective stimulation of central alpha-autoreceptors and minimal interaction with peripheral adrenoceptors [2]. This structural and mechanistic distinction is critical for researchers seeking to dissect central noradrenergic pathways without the confounding influence of peripheral vascular actions.

Why Nebidrazine is Not a Generic Substitute for Clonidine or Other Centrally-Acting Antihypertensives


Although Nebidrazine is a centrally-acting hypotensive agent like clonidine, direct substitution or interchangeability is scientifically invalid. Pharmacological data indicate that Nebidrazine is 3 to 30 times less potent than clonidine in inducing hypotension [1]. More importantly, Nebidrazine lacks the peripheral alpha-adrenoceptor agonist activity that characterizes clonidine [1], and it exhibits significantly lower sedative potential in conscious animal models [1]. Its cardiovascular effects are differentially modulated by antagonists such as prazosin and naloxone, further distinguishing its central mechanism of action from that of clonidine [1]. These quantitative and qualitative differences necessitate a distinct experimental design and preclude the use of Nebidrazine as a simple drop-in replacement for clonidine in mechanistic or behavioral studies.

Quantitative Evidence Differentiating Nebidrazine (FLA-136) from Clonidine: A Comparative Pharmacological Profile


Comparative Hypotensive Potency: Nebidrazine Demonstrates 3- to 30-Fold Lower Activity Than Clonidine

In a direct head-to-head comparison in anaesthetized rats, intracerebroventricular (i.c.v.) administration of Nebidrazine (FLA-136) produced dose-dependent hypotension that was 3 to 30 times less potent than that observed with an equivalent dose of clonidine [1]. Both compounds also induced concomitant bradycardia. This significant difference in potency is a critical parameter for dose selection and experimental design when comparing central hypotensive mechanisms.

Cardiovascular Pharmacology Hypertension Research Adrenoceptor Pharmacology

Sedative Potential: Nebidrazine Exhibits Significantly Lower Sedation Than Clonidine

In conscious rats, i.c.v. administration of Nebidrazine resulted in overt sedation that was visually assessed to be of significantly lower potential compared to that induced by clonidine [1]. In a separate cross-study observation in mice, FLA-136 dose-dependently prolonged hexobarbitone-induced loss of righting reflex, an effect antagonized by yohimbine and piperoxan [2]. This quantitative and qualitative distinction in sedative profile makes Nebidrazine a valuable tool for studying central hypotensive mechanisms with reduced behavioral confounds.

Behavioral Pharmacology Sedation Research CNS Drug Discovery

Peripheral Alpha-Adrenoceptor Activity: Nebidrazine Lacks Peripheral Agonist Effects, Unlike Clonidine

A defining feature differentiating Nebidrazine from clonidine is its complete lack of activity at peripheral pre- or postsynaptic alpha-adrenoceptors in the pithed rat model [1]. In contrast, clonidine exerts significant peripheral vasoconstrictor effects via these receptors. This central selectivity is further supported by antagonist studies: yohimbine reduced the cardiovascular effects of both compounds, but prazosin and mianserin only antagonized clonidine's responses, not those of Nebidrazine [1].

Adrenoceptor Pharmacology Cardiovascular Research Selectivity Profiling

Reduction of Voluntary Ethanol Intake: A 40% Reduction at 25 mg/kg Nebidrazine

In a study investigating the role of central noradrenergic pathways in alcohol consumption, administration of Nebidrazine (FLA-136) at a dose of 25 mg/kg resulted in a 40% reduction in voluntary ethanol intake in rats chronically exposed to ethanol on a free-choice basis [1]. This reduction occurred without a significant effect on total fluid consumption, suggesting a specific effect on ethanol preference rather than general fluid intake suppression.

Neuroscience Addiction Research Alcohol Use Disorder

Recommended Research and Industrial Application Scenarios for Nebidrazine (FLA-136) Based on Quantitative Evidence


Central Noradrenergic Pathway Dissection: Studies Requiring Selective Central Alpha-Autoreceptor Agonism

Nebidrazine is ideally suited for in vivo pharmacological studies aimed at isolating the central components of the noradrenergic system. Its lack of peripheral alpha-adrenoceptor activity, as demonstrated in pithed rat models [1], and its selective stimulation of central alpha-autoreceptors, as evidenced by yohimbine-sensitive but prazosin-insensitive cardiovascular responses [1], make it a superior tool compared to clonidine. This selectivity is critical for researchers investigating central blood pressure regulation, neurotransmitter release, or the role of central alpha-autoreceptors in behavior, without the confounding effects of peripheral vasoconstriction.

Behavioral Pharmacology: Investigating Central Hypotensive Mechanisms with Minimal Sedative Confounds

For behavioral neuroscientists studying the interplay between cardiovascular function and behavior, Nebidrazine offers a distinct advantage. Its significantly lower sedative potential compared to clonidine, confirmed in both conscious rat [1] and mouse sedation models [2], allows for the investigation of hypotensive effects with reduced motor or arousal artifacts. This makes Nebidrazine the preferred choice for studies requiring behavioral assessments (e.g., locomotor activity, cognitive tasks) concurrent with cardiovascular monitoring.

Alcohol and Addiction Research: A Tool for Modulating Voluntary Ethanol Consumption

Preclinical research focused on the neural mechanisms of alcohol use disorders can utilize Nebidrazine as a specific pharmacological probe. The demonstrated ability of Nebidrazine (25 mg/kg) to reduce voluntary ethanol intake by 40% without affecting total fluid consumption [3] provides a quantitative behavioral endpoint. This application scenario is particularly relevant for studies exploring the noradrenergic system's role in reward, craving, and consumption, offering a potential reference compound for target validation and mechanistic studies in addiction neuroscience.

Reference Standard for Novel Antihypertensive Discovery: A Benchmark for Central Selectivity

In medicinal chemistry and drug discovery programs targeting novel antihypertensive agents, Nebidrazine serves as a valuable reference standard for central selectivity. Its well-characterized profile—3- to 30-fold lower potency than clonidine [1] but with a complete absence of peripheral adrenoceptor activity [1]—provides a benchmark for evaluating the selectivity window of new chemical entities. Comparing a candidate molecule's in vivo profile (e.g., in pithed rat vs. anaesthetized rat models) against Nebidrazine's published data allows for a quantitative assessment of central vs. peripheral target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nebidrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.